5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-Methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances electron-withdrawing properties and metabolic stability.
- Position 5: A methyl (-CH₃) substituent, contributing to steric and hydrophobic interactions.
- Core structure: A fused triazole-pyrimidinone system, common in bioactive molecules targeting enzymes or receptors .
This compound’s molecular formula is C₁₂H₁₆F₃N₄O, with a molecular weight of 304.3 g/mol (estimated).
Properties
IUPAC Name |
5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-6(2)4-5-8-7(3)16-11-17-10(12(13,14)15)18-19(11)9(8)20/h6H,4-5H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEMOYDGSBGTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 329.27 g/mol
- Structure : Contains a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It was shown to inhibit cell proliferation in various cancer cell lines, including:
- HCT116 (human colorectal cancer)
- HePG2 (human liver cancer)
- A549 (human lung cancer)
The compound exhibited IC values of approximately 17.8 μM for HCT116, 12.4 μM for HePG2, and 17.6 μM for HOS cells . The down-regulation of critical genes involved in tumor growth, such as BRCA1, BRCA2, and TP53, suggests a mechanism involving the modulation of key signaling pathways associated with cancer progression.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : Molecular docking studies indicated promising inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting potential applications in antibiotic development and cancer therapy .
- Gene Expression Modulation : The compound was found to significantly down-regulate genes associated with cell survival and proliferation in treated cells .
Case Studies
- Study on Gene Expression : In a study involving PACA2 cells treated with the compound, significant down-regulation of PALB2 was observed alongside alterations in the expression levels of other oncogenes such as EGFR and KRAS in A549 cells .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models, further supporting its potential as an anticancer agent.
Data Table
| Cell Line | IC (μM) | Gene Down-Regulated |
|---|---|---|
| HCT116 | 17.8 | TP53 |
| HePG2 | 12.4 | BRCA1, BRCA2 |
| A549 | 17.6 | EGFR, KRAS |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The pharmacological and physicochemical properties of triazolopyrimidinones are highly substituent-dependent. Below is a comparative analysis of key analogues:
Key Observations
Position 2 Modifications: Trifluoromethyl (-CF₃): Enhances metabolic stability and electron-withdrawing effects compared to amino (-NH₂) or benzylthio (-S-benzyl) groups .
Position 6 Substituents: 3-Methylbutyl chain: In the target compound, this group increases lipophilicity (logP ~3.5 estimated), likely improving membrane permeability compared to unsubstituted (6-H) or benzyl-substituted analogues .
Position 5 Variations: Methyl (-CH₃): Common in the target compound and others (e.g., S1-TP), contributing to steric bulk without significant polarity.
Electrochemical Properties: Chloromethyl (S1-TP) and morpholinomethyl (S3-TP) derivatives exhibit distinct redox behaviors, suggesting substituent-dependent electron transfer properties relevant to drug metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
